(3-(4-Fluorophenyl)azepan-1-yl)(thiophen-3-yl)methanone
Description
Properties
IUPAC Name |
[3-(4-fluorophenyl)azepan-1-yl]-thiophen-3-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNOS/c18-16-6-4-13(5-7-16)14-3-1-2-9-19(11-14)17(20)15-8-10-21-12-15/h4-8,10,12,14H,1-3,9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMEAJZZEBINZTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(4-Fluorophenyl)azepan-1-yl)(thiophen-3-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the azepane ring, followed by the introduction of the fluorophenyl and thiophene groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure the successful formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3-(4-Fluorophenyl)azepan-1-yl)(thiophen-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3-(4-Fluorophenyl)azepan-1-yl)(thiophen-3-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential biological activity. Studies could focus on its interactions with biological targets and its effects on cellular processes.
Medicine
In medicine, this compound could be explored for its potential therapeutic applications. Researchers may study its efficacy and safety as a drug candidate for various diseases.
Industry
In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (3-(4-Fluorophenyl)azepan-1-yl)(thiophen-3-yl)methanone involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
Key Differences and Implications
(a) Ring Size and Flexibility
- The 7-membered azepane ring in the target compound contrasts with the 6-membered piperazine in TRR467. Azepane’s increased flexibility may enhance binding entropy in dynamic protein pockets but reduce selectivity due to conformational promiscuity .
- In contrast, the tetrahydrobenzothiophene moiety in ’s compound introduces rigidity, favoring planar interactions with aromatic residues in enzymes or receptors .
(b) Substituent Effects
- The 4-fluorophenyl group in the target compound is shared with (4-Fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone . Fluorine’s electronegativity enhances binding via dipole interactions and improves metabolic stability compared to non-fluorinated analogs.
- Thiophene vs.
Crystallographic and Computational Insights
- The crystal structure of (4-Fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone () reveals a dihedral angle of 15.2° between the fluorophenyl and thiophene rings, indicating moderate conjugation. This contrasts with the nearly coplanar arrangement in 2-amino-3-aroylthiophenes (), where intramolecular N–H···O hydrogen bonding stabilizes the planar conformation .
- Molecular dynamics simulations suggest that the azepane ring’s flexibility in the target compound may allow adaptive binding to GPCRs, though this requires experimental validation .
Biological Activity
(3-(4-Fluorophenyl)azepan-1-yl)(thiophen-3-yl)methanone, a compound with the CAS number 1797304-97-2, is an organic molecule characterized by its distinct structural features, including an azepane ring and thiophene moiety. Its unique configuration suggests potential biological activities that warrant thorough investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and comparative analysis with similar compounds.
Structural Overview
The molecular formula for this compound is CHFNOS, with a molecular weight of 303.4 g/mol. The compound's structure can be represented as follows:
Biological Activity
Preliminary studies indicate that compounds with similar structural motifs exhibit significant biological activities, including anti-inflammatory , analgesic , and antitumor effects. The following sections detail specific findings related to the biological activity of this compound.
Antitumor Activity
Research has shown that compounds with azepane and thiophene moieties can exhibit antitumor properties. For instance, structural analogs have demonstrated efficacy in inhibiting cancer cell proliferation and inducing apoptosis through various signaling pathways. The presence of the fluorophenyl group may enhance these effects by modulating interactions with specific receptors or enzymes involved in cancer progression.
Case Study:
A study on related compounds indicated that modifications in the azepane or aromatic substituents could significantly enhance biological potency or selectivity against specific targets like receptors or enzymes involved in disease pathways .
The proposed mechanism of action for this compound involves its interaction with cellular targets that mediate its therapeutic effects. The fluorophenyl group may facilitate hydrophobic interactions within protein binding sites, while the azepane ring can form hydrogen bonds with amino acid residues. Additionally, the thiophene moiety may participate in π-π stacking interactions, further influencing the compound's biological activity .
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Fluorophenylisoxazole | Isoxazole ring with fluorophenyl | Antitumor activity |
| 5-(Furan-2-yl)isoxazol | Isoxazole and furan groups | Antimicrobial properties |
| (3-(4-Chlorophenyl)azepan-1-yl)(thiophen-3-yl)methanone | Chlorine instead of fluorine | Varies based on halogen substitution |
The combination of an azepane ring with both thiophene and fluorophenyl functionalities in this compound may synergistically enhance its biological activity compared to simpler derivatives .
Q & A
Q. What are the recommended synthetic routes for (3-(4-fluorophenyl)azepan-1-yl)(thiophen-3-yl)methanone?
A multi-step synthesis approach is typically employed. For example, the Friedel-Crafts acylation reaction can introduce the thiophene moiety, while azepane ring formation may involve cyclization of a precursor amine with a fluorophenyl group. A related thiophene methanone derivative was synthesized via ethanol-mediated cyclization using orthophosphoric acid as a catalyst, followed by purification via silica gel chromatography . Reaction conditions (e.g., 80°C for 80 minutes) and solvent selection (e.g., ethyl acetate for extraction) are critical for optimizing yield .
Q. What spectroscopic methods are most effective for characterizing this compound?
Single-crystal X-ray diffraction is the gold standard for confirming molecular structure, as demonstrated for analogous fluorophenyl-thiophene methanones (e.g., C12H9FOS2, R-factor = 0.053) . Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is essential for verifying substituent positions and purity. For example, 1H NMR chemical shifts for thiophene protons typically appear at δ 6.8–7.5 ppm, while fluorophenyl protons resonate near δ 7.2–7.6 ppm .
Q. What safety precautions are required when handling this compound?
Safety data sheets (SDS) for structurally similar azepane-fluorophenyl derivatives indicate acute toxicity risks (H302, H312, H332) . Key precautions include:
- Use of fume hoods and PPE (nitrile gloves, lab coats).
- Immediate skin decontamination with soap/water for ≥15 minutes upon exposure .
- Avoidance of inhalation; ethanol or ethyl acetate (common solvents in synthesis) may exacerbate respiratory irritation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies in IC50 values (e.g., 15 µM vs. "not specified" for anticancer activity) may arise from assay variability (e.g., cell line specificity, incubation time) . To address this:
- Standardize protocols using reference compounds (e.g., doxorubicin for cytotoxicity).
- Validate results across multiple replicates and orthogonal assays (e.g., caspase-3 activation for apoptosis confirmation) .
- Cross-reference structural analogs; for instance, pyrazoline derivatives with fluorophenyl-thiophene motifs showed consistent caspase-3-dependent cytotoxicity in leukemia models .
Q. What computational strategies can predict the binding affinity of this compound to biological targets?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations are effective. Key steps include:
- Prepare the compound’s 3D structure using Gaussian09 with B3LYP/6-31G(d) optimization.
- Dock against targets like tubulin or NHERF1, leveraging known fluorophenyl-thiophene interactions (e.g., π-π stacking with aromatic residues) .
- Validate predictions with experimental SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data .
Q. How can crystallographic data inform the design of derivatives with enhanced stability?
Crystal packing analysis (e.g., C–H···O/F interactions) reveals stabilizing non-covalent forces. For example, the title compound’s crystal structure (space group P21/c) shows intramolecular S···F contacts (2.98 Å), which reduce conformational flexibility and improve thermal stability . Derivatives can be designed to strengthen these interactions (e.g., introducing electron-withdrawing groups to enhance dipole moments) .
Methodological Considerations
Q. What analytical techniques are recommended for assessing purity in pharmacokinetic studies?
- HPLC-MS : Use a C18 column with acetonitrile/water gradient (e.g., 60:40 to 95:5 over 20 min) and ESI+ detection for quantification .
- Elemental Analysis : Acceptable C, H, N deviation ≤0.4% for >95% purity .
- DSC (Differential Scanning Calorimetry) : Monitor melting points (e.g., 160–165°C for related compounds) to detect polymorphic impurities .
Q. How should researchers address discrepancies in hazard classification (e.g., "no known hazard" vs. acute toxicity)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
